An In-depth Technical Guide to the Chemical Properties of Butamirate-d5 Citrate
An In-depth Technical Guide to the Chemical Properties of Butamirate-d5 Citrate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of modern drug development and metabolic research, isotopically labeled compounds are indispensable tools. The selective incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule creates an internal standard that is chemically identical to the analyte but mass-spectrometrically distinct. This allows for precise quantification in complex biological matrices, overcoming challenges of ion suppression and extraction variability. Butamirate-d5 Citrate, a deuterated analog of the non-opioid antitussive agent Butamirate Citrate, serves this critical function. This guide provides a comprehensive overview of the chemical properties of Butamirate-d5 Citrate, offering insights into its structure, physicochemical characteristics, synthesis, and analytical quantification. While specific experimental data for the deuterated form is limited in publicly available literature, this guide will leverage data from its non-deuterated counterpart, Butamirate Citrate, to provide a thorough and practical resource for the scientific community.
Chemical Identity and Physicochemical Properties
Butamirate-d5 Citrate is the citrate salt of Butamirate in which five hydrogen atoms on the ethyl group of the 2-phenylbutanoate moiety have been replaced with deuterium.
Table 1: Chemical Identifiers of Butamirate-d5 Citrate
| Identifier | Value | Source |
| Chemical Name | 2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| CAS Number | 1215650-08-0 | [2][3] |
| Molecular Formula | C₂₄H₃₂D₅NO₁₀ | [4] |
| Molecular Weight | 504.58 g/mol | [3][4] |
| Synonyms | α-(Ethyl-d5)benzeneacetic Acid 2-[2-(Diethylamino)ethoxy]ethyl Ester, Abbott 36581-d5, Acodeen-d5, HH 197-d5, Panatus-d5, Sincodeen-d5, Sincodin-d5, Sincodix-d5, Sinecod-d5, Sinecond-d5 | [1][2][3] |
Table 2: Physicochemical Properties of Butamirate-d5 Citrate
| Property | Value | Source |
| Appearance | White Solid | [5] |
| Melting Point | 66-68°C (for non-deuterated form) | [5] |
| Solubility | Soluble in DMSO, Chloroform, Methanol. Freely soluble in water and ethanol (for non-deuterated form). | [5][6] |
| Storage Conditions | Hygroscopic, store at 2-8°C under an inert atmosphere. | [6] |
Note: Some physical properties are referenced from the non-deuterated form, Butamirate Citrate, due to a lack of specific data for the deuterated analog.
Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of Butamirate-d5 Citrate would be expected at an m/z corresponding to its molecular weight of 504.58, which is 5 mass units higher than that of the non-deuterated Butamirate Citrate (499.55 g/mol ).[4][5] Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +5 Da shift if they retain the deuterated ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure.
-
¹H NMR: The proton NMR spectrum of Butamirate-d5 Citrate would be expected to be very similar to that of Butamirate Citrate, with the key difference being the absence of signals corresponding to the five protons on the terminal ethyl group of the butanoate moiety. The characteristic signals for the aromatic protons, the diethylaminoethyl group, and the citrate molecule would remain.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to be largely unaffected by deuteration, with carbon signals appearing at similar chemical shifts to the non-deuterated compound. The carbons bearing deuterium may show a slight upfield shift and a decrease in signal intensity due to the C-D coupling.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. A Certificate of Analysis for Butamirate Citrate confirms its identity by comparing its FTIR spectrum to a reference standard.[7] The IR spectrum of Butamirate-d5 Citrate would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching, and aromatic C-H bonds, similar to the non-deuterated form. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹), providing further evidence of deuteration.
Synthesis and Manufacturing
While a specific synthesis protocol for Butamirate-d5 Citrate is not detailed in the available literature, a general understanding of the synthesis of deuterated compounds and the manufacturing of Butamirate Citrate can provide a logical pathway.[8][9]
Retrosynthetic Analysis
The synthesis of Butamirate-d5 Citrate would likely involve the esterification of a deuterated 2-phenylbutanoic acid derivative with 2-(2-(diethylamino)ethoxy)ethanol, followed by salt formation with citric acid. The key challenge lies in the stereospecific introduction of the deuterium atoms.
Caption: Retrosynthetic analysis of Butamirate-d5 Citrate.
Plausible Synthetic Workflow
A plausible synthetic route would start with a deuterated precursor for the ethyl group, such as d6-ethane or a deuterated ethyl halide. This would be used to introduce the deuterated ethyl group onto a phenylacetonitrile or a similar starting material, followed by hydrolysis to the carboxylic acid and subsequent esterification.
Caption: Plausible synthetic workflow for Butamirate-d5 Citrate.
Analytical Methodologies for Quantification
Accurate and robust analytical methods are crucial for the use of Butamirate-d5 Citrate as an internal standard in pharmacokinetic and metabolic studies. The methods for the non-deuterated form are directly applicable, with adjustments in mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the quantification of Butamirate Citrate in pharmaceutical formulations.[10] A typical method involves reversed-phase chromatography with UV detection.
Table 3: Representative HPLC Method for Butamirate Citrate Quantification
| Parameter | Condition | Rationale |
| Column | C18 or Cyano-propyl | Provides good retention and separation of the relatively non-polar butamirate molecule from polar excipients. |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate) | The organic modifier elutes the analyte, while the buffer controls the ionization state of the citrate and any acidic/basic excipients, ensuring reproducible retention times. |
| Detection | UV at ~258 nm | The phenyl group in butamirate provides a chromophore with significant absorbance at this wavelength, allowing for sensitive detection. |
| Internal Standard | Butamirate-d5 Citrate | Chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to highly accurate quantification when using mass spectrometric detection. |
Spectrophotometric Methods
For simpler formulations, UV-Visible spectrophotometry can be employed. Derivative spectrophotometry can be used to resolve the analyte signal from interfering excipients.[11]
Protocol: First-Derivative UV Spectrophotometric Assay
-
Sample Preparation: Accurately weigh and dissolve the sample containing Butamirate Citrate in a suitable solvent (e.g., methanol).
-
Standard Preparation: Prepare a series of standard solutions of Butamirate Citrate of known concentrations.
-
Spectral Acquisition: Record the UV absorption spectrum of each standard and sample solution from 200 to 400 nm.
-
Derivative Calculation: Calculate the first derivative of each spectrum.
-
Quantification: Measure the amplitude of the derivative peak at a specific wavelength where interference from excipients is minimal. Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.
Pharmacokinetics and Toxicology (of Butamirate)
The primary application of Butamirate-d5 Citrate is in pharmacokinetic studies of Butamirate. Therefore, an understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicology of the non-deuterated drug is essential.
Table 4: Summary of Pharmacokinetic Parameters of Butamirate
| Parameter | Value | Source |
| Absorption | Rapid and complete after oral administration. | [12] |
| Protein Binding | ~98% | [12] |
| Metabolism | Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol. | [12] |
| Elimination Half-life | Approximately 6 hours. | [12] |
| Excretion | Primarily renal (as metabolites). | [12] |
Toxicological Profile: Butamirate is generally well-tolerated. Adverse effects are infrequent and may include nausea, diarrhea, vertigo, and skin rash.[12] Specific toxicological studies on Butamirate-d5 Citrate are not publicly available, but it is expected to have a similar toxicological profile to the non-deuterated form, especially given its intended use in microdoses as an internal standard.
Conclusion
Butamirate-d5 Citrate is a vital tool for the accurate bioanalysis of the antitussive agent, Butamirate. This guide has provided a detailed overview of its chemical and physical properties, drawing upon data from its non-deuterated counterpart where necessary. The provided insights into its synthesis, spectroscopic characterization, and analytical quantification are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in their work. As with any analytical standard, it is imperative to refer to the lot-specific Certificate of Analysis for the most accurate and up-to-date information.[4][7][13]
References
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- PubMed Central. (n.d.). A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).
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- PubChem. (n.d.). Butamirate citrate, (S)-.
- ClinicalTrials.gov. (n.d.). A Study of Butamirate Citrate Syrup Versus (vs) Sinecod Syrup (Vanilla) in Adult Healthy Study Volunteers.
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